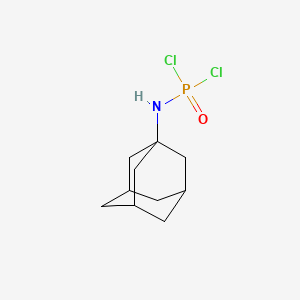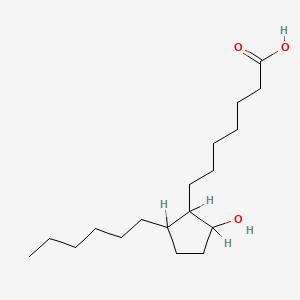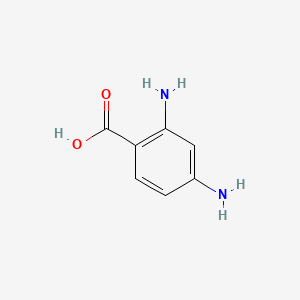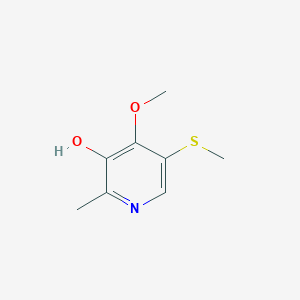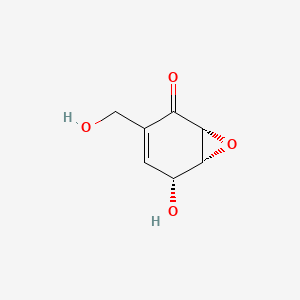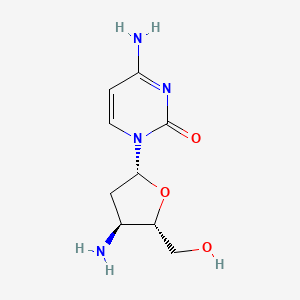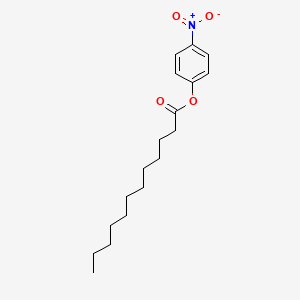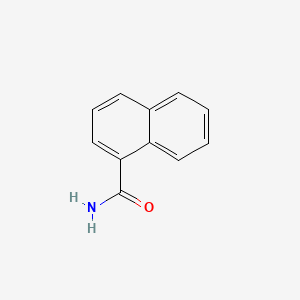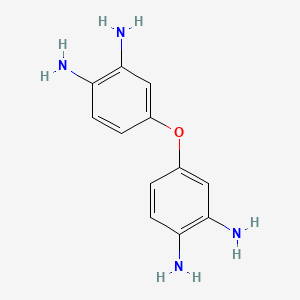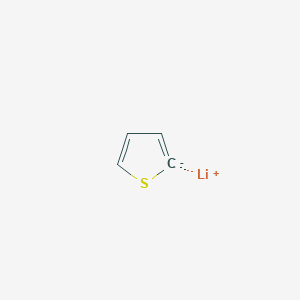![molecular formula C25H34ClN5O3 B1198123 1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone hydrochloride CAS No. 99899-46-4](/img/structure/B1198123.png)
1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride is a complex organic compound that combines the structural features of adamantane, piperazine, and quinazoline. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride typically involves multiple steps, starting with the preparation of the adamantane carbonyl derivative
Adamantane Carbonyl Derivative Preparation: The adamantane carbonyl derivative can be synthesized through the oxidation of adamantane using reagents such as potassium permanganate or chromium trioxide.
Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the adamantane carbonyl derivative reacts with piperazine under basic conditions.
Quinazoline Core Formation: The quinazoline core is formed through a cyclization reaction involving the piperazine-adamantane intermediate and appropriate reagents such as formamide or ammonium formate.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be further oxidized to introduce additional functional groups.
Reduction: The quinazoline core can be reduced under specific conditions to modify its electronic properties.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of carboxylic acids or ketones, while substitution reactions on the piperazine ring can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets in the body. The adamantane moiety is known for its ability to interact with lipid membranes, potentially altering their properties. The piperazine ring can interact with various receptors and enzymes, while the quinazoline core is known for its ability to inhibit certain kinases involved in cell signaling pathways. Together, these interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
4-(1-Adamantyl)phenol: Studied for its potential antioxidant effects.
2-(4-(1-Adamantyl)phenyl)ethanol: Investigated for its potential use in drug delivery systems.
Uniqueness
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride is unique due to its combination of structural features from adamantane, piperazine, and quinazoline. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
99899-46-4 |
|---|---|
Formule moléculaire |
C25H34ClN5O3 |
Poids moléculaire |
488 g/mol |
Nom IUPAC |
1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H33N5O3.ClH/c1-32-20-10-18-19(11-21(20)33-2)27-24(28-22(18)26)30-5-3-29(4-6-30)23(31)25-12-15-7-16(13-25)9-17(8-15)14-25;/h10-11,15-17H,3-9,12-14H2,1-2H3,(H2,26,27,28);1H |
Clé InChI |
HCJVAJSDWNZAJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N)OC.Cl |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N)OC.Cl |
Key on ui other cas no. |
99899-46-4 |
Synonymes |
2-(4-(1-adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline HCl SM 911 SM-911 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


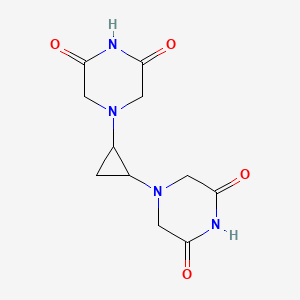
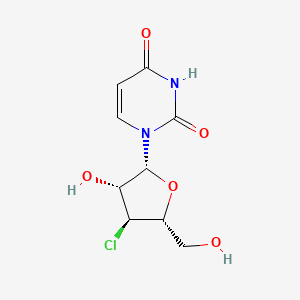
![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)

